Cas no 866135-93-5 (3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one)

3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one is a brominated benzazepinone derivative with a distinct molecular structure featuring a 4-bromophenylmethyl substituent and dimethoxy functional groups. This compound is of interest in medicinal chemistry and pharmacological research due to its potential as a scaffold for developing bioactive molecules. The presence of the bromine atom enhances its utility in further synthetic modifications, such as cross-coupling reactions, while the dimethoxy groups may influence binding affinity in receptor studies. Its well-defined structure and functional group arrangement make it a valuable intermediate for exploring structure-activity relationships in drug discovery, particularly in targeting central nervous system (CNS) disorders or other therapeutic areas.
3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one structure
866135-93-5 structure
Product Name:3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one
CAS No:866135-93-5
MF:C19H18BrNO3
MW:388.255124568939
CID:5709069
PubChem ID:1485808
Update Time:2025-06-14

3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 7X-0928
    • AKOS005099897
    • EiM08-30935
    • 3-[(4-bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one
    • STL310457
    • 3-[(4-bromophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
    • 866135-93-5
    • 3-(4-Bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one
    • CS-0326212
    • 3-(4-bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
    • 3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one
    • Inchi: 1S/C19H18BrNO3/c1-23-17-9-14-7-8-21(12-13-3-5-16(20)6-4-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3
    • InChI Key: GTYSBFSOKXKCGP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CN1C=CC2C=C(C(=CC=2CC1=O)OC)OC

Computed Properties

  • Exact Mass: 387.04701g/mol
  • Monoisotopic Mass: 387.04701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 38.8Ų

3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396882-1g
3-(4-Bromobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one
866135-93-5 90%
1g
¥3121.00 2024-04-27

3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one Related Literature

Additional information on 3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one

Comprehensive Overview of 3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one (CAS No. 866135-93-5)

3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one (CAS No. 866135-93-5) is a synthetic organic compound belonging to the benzazepine class, which has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework, combining a 4-bromophenyl moiety with a dimethoxy-substituted benzazepine core, making it a valuable intermediate for drug discovery and development. Researchers are particularly interested in its potential applications due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways.

The compound's CAS No. 866135-93-5 serves as a critical identifier in chemical databases, ensuring precise tracking in scientific literature and regulatory documentation. Its molecular formula and weight are often analyzed in mass spectrometry studies, while its solubility and stability under various conditions are key parameters for formulation scientists. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds, as machine learning models increasingly rely on structurally diverse libraries to predict novel therapeutics.

In the context of green chemistry and sustainable synthesis, 3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one has been explored for its compatibility with eco-friendly reaction conditions. Researchers are investigating catalytic methods to optimize its production, minimizing waste and energy consumption. This aligns with global initiatives to reduce the environmental footprint of pharmaceutical manufacturing, a topic frequently searched in academic and industrial circles.

The benzazepine scaffold of this compound is structurally analogous to several FDA-approved drugs, sparking interest in its structure-activity relationships (SAR). Computational chemists employ molecular docking simulations to evaluate its interactions with biological targets, such as G-protein-coupled receptors (GPCRs), which are pivotal in treating conditions like hypertension and psychiatric disorders. These studies often appear in high-impact journals, driving further inquiries into its pharmacokinetics and toxicology profiles.

Analytical techniques like NMR spectroscopy and HPLC are routinely used to characterize CAS No. 866135-93-5, ensuring purity and consistency for research applications. The compound's chromatographic behavior is frequently documented, aiding in method development for related analogs. Additionally, its UV-Vis absorption properties are studied for potential applications in fluorescence-based assays, a growing area in diagnostic tool development.

From a commercial perspective, suppliers of 3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one emphasize its role as a high-value building block for custom synthesis. Its demand is fueled by contract research organizations (CROs) and academic labs focusing on central nervous system (CNS) drug candidates. Discussions on patent landscapes surrounding benzazepine derivatives often cite this compound, reflecting its relevance in intellectual property strategies.

Emerging topics like precision medicine and personalized therapeutics have further elevated interest in structurally nuanced compounds like CAS No. 866135-93-5. Its potential to serve as a lead compound for tailored therapies is under investigation, particularly in diseases with genetic heterogeneity. Such applications are frequently queried in biomedical search engines, underscoring the compound's interdisciplinary appeal.

In summary, 3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one represents a versatile and scientifically significant molecule. Its integration into modern research paradigms—from computational chemistry to sustainable synthesis—ensures its continued relevance in advancing human health and scientific innovation.

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